Product packaging for 3,3-dimethoxy-2,4(1H,3H)-quinolinedione(Cat. No.:)

3,3-dimethoxy-2,4(1H,3H)-quinolinedione

Cat. No.: B373277
M. Wt: 221.21g/mol
InChI Key: GAHJLLVVLDRKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxy-2,4(1H,3H)-quinolinedione is a chemical compound of significant interest in organic and medicinal chemistry research due to its relationship to a class of compounds known as 4-hydroxy-2-quinolones . These structures are recognized as valuable scaffolds in drug research and development because of their diverse pharmaceutical and biological activities . The quinoline-2,4-dione core is a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of a wide range of fused heterocyclic systems, from four-membered to seven-membered rings, many of which exhibit unique biological properties . Researchers utilize related 3-substituted quinolinediones to explore novel synthetic pathways and develop new molecules with potential biological activity . This compound is supplied strictly for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications and to handle the material according to appropriate laboratory safety protocols. For specific data on this compound's purity, solubility, and spectral characteristics, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B373277 3,3-dimethoxy-2,4(1H,3H)-quinolinedione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21g/mol

IUPAC Name

3,3-dimethoxy-1H-quinoline-2,4-dione

InChI

InChI=1S/C11H11NO4/c1-15-11(16-2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14)

InChI Key

GAHJLLVVLDRKBU-UHFFFAOYSA-N

SMILES

COC1(C(=O)C2=CC=CC=C2NC1=O)OC

Canonical SMILES

COC1(C(=O)C2=CC=CC=C2NC1=O)OC

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethoxy 2,4 1h,3h Quinolinedione and Analogues

Classical Synthetic Routes to 2,4(1H,3H)-Quinolinediones

The foundational 2,4(1H,3H)-quinolinedione skeleton is accessible through several well-established classical synthetic routes, many of which were developed over a century ago. These methods typically involve the construction of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclization Reactions in Quinolinedione Formation

Cyclization is the key step in forming the quinolinedione core. Various strategies have been developed to facilitate this ring-closing reaction, often from aniline-based starting materials.

One of the most prominent methods is the Gould-Jacobs reaction . This thermal cyclization process begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate is then heated, typically in a high-boiling point solvent, to induce cyclization and form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation yield the desired 2,4(1H,3H)-quinolinedione. mdpi.com The regioselectivity of the Gould-Jacobs reaction, which determines the final substitution pattern, is influenced by both steric and electronic factors of the aniline precursor. mdpi.com

Another classical approach is the Conrad-Limpach-Knorr synthesis , which involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, this can yield either 2-quinolones or 4-quinolones. The Dieckmann condensation , an intramolecular reaction of diesters to form cyclic β-ketoesters, can also be employed to construct the quinolinedione framework from appropriate precursors. mdpi.com

More modern cyclization techniques include electrophilic cyclization. For instance, N-(2-alkynyl)anilines can undergo a 6-endo-dig cyclization promoted by electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to produce 3-haloquinolines under mild conditions. nih.gov This method offers a pathway to functionalized quinolines that can be further elaborated.

Multi-Step Approaches from Precursors

The synthesis of quinolinediones is inherently a multi-step process, starting from basic chemical building blocks. youtube.comyoutube.com A typical sequence involves preparing a suitably substituted aniline and a three-carbon component, which are then coupled and cyclized.

For example, the synthesis of the quinolinedione core via the Gould-Jacobs pathway can be summarized in the following steps:

Condensation: Aniline reacts with an ethoxymethylenemalonate ester.

Cyclization: The resulting anilinomethylenemalonate is heated to form the quinoline (B57606) ring.

Hydrolysis: The ester group at the 3-position is saponified to a carboxylic acid.

Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding the 2,4(1H,3H)-quinolinedione. mdpi.com

This stepwise approach allows for the introduction of various substituents on the benzene (B151609) ring of the quinolinedione by starting with a correspondingly substituted aniline. youtube.comyoutube.com

Advanced Synthetic Strategies for 3,3-Disubstituted Quinolinediones

Introducing two substituents at the C3 position of the quinolinedione ring, as required for 3,3-dimethoxy-2,4(1H,3H)-quinolinedione, presents a significant synthetic challenge due to the need to create a quaternary carbon center. Advanced strategies often rely on modern catalytic methods and techniques that offer high control over product structure.

Regioselective Synthesis Techniques

Regioselectivity is crucial when synthesizing complex molecules, ensuring that functional groups are installed at the correct positions. In quinoline synthesis, regioselectivity often dictates the outcome of cyclization reactions. mdpi.com For instance, in the electrophilic cyclization of a 3-methoxyaniline derivative, the reaction favors cyclization onto the less sterically hindered position para to the methoxy (B1213986) group. nih.gov

For the synthesis of 3,3-disubstituted systems, regioselective functionalization of a pre-formed quinolinedione is a viable strategy. While direct C3-dialkoxylation methods are not common, a stepwise approach could be envisioned. This might involve an initial regioselective functionalization at the C3 position, followed by a second substitution. Bismuth(III)-catalyzed regioselective C-H selenation of indoles at the C3 position has been reported, demonstrating a method for introducing a functional group handle at a specific site on a related heterocyclic system. mdpi.com Similar logic could be applied to quinolinedione scaffolds.

Furthermore, regioselective N-alkylation has been used to facilitate the synthesis of 2,N3-disubstituted 4-quinazolinones, a related class of compounds. rsc.org Such strategies, which control the reactivity at different positions of the heterocycle, are essential for building complex, specifically substituted molecules.

Catalytic Approaches in Dimethoxy Quinolinedione Synthesis

Catalysis offers powerful tools for constructing complex molecular architectures under mild and efficient conditions. researcher.lifenih.gov The synthesis of quinolines and their derivatives has benefited immensely from the development of various catalytic systems, including those based on transition metals, organocatalysts, and even biocatalysts. nih.govnih.gov

For the synthesis of a dimethoxy-substituted quinolinedione, a catalytic approach could be employed either in the ring-forming step or in a post-cyclization modification. For example, the Friedel-Crafts acylation of activated benzene rings, a key step in some quinoline syntheses, can be conveniently catalyzed by polyphosphoric acid. mdpi.com

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgdntb.gov.ua Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of quinolones due to their mild reaction conditions and high tolerance for various functional groups. nih.gov

Key palladium-catalyzed reactions applicable to quinolone synthesis include:

Suzuki-Miyaura Coupling: Used to form C-C bonds, for example, by coupling a halo-quinoline with a boronic acid. nih.gov

Sonogashira Coupling: Creates C-C bonds between a terminal alkyne and an aryl or vinyl halide. This has been used in multi-step syntheses of complex quinazolinones. mdpi.comnih.gov

Buchwald-Hartwig Amination: Forms C-N bonds, for instance, in the coupling of a protected N-hydroxyamide with a benzoate, followed by cyclization to afford a quinolin-2(1H)-one. nih.gov

These coupling reactions are instrumental in building complex precursors that can then be cyclized to form the desired quinolinedione ring. For the synthesis of this compound, one could envision a strategy where a precursor containing the necessary methoxy groups is assembled using these powerful catalytic tools before the final ring closure.

Organocatalytic Methods (e.g., L-Proline Catalysis)

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a metal-free alternative for the construction of complex molecular architectures. Among the various organocatalysts, the natural amino acid L-proline has garnered significant attention due to its efficiency, low cost, and environmentally benign nature. nih.gov L-proline and its derivatives function as bifunctional catalysts, with the secondary amine acting as a Lewis base and the carboxylic acid group acting as a Brønsted acid. nih.gov This dual reactivity enables L-proline to catalyze a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions, which are fundamental transformations in the synthesis of heterocyclic compounds like quinolinediones. nih.govwikipedia.org

The application of L-proline in the synthesis of quinoline and its derivatives has been demonstrated to be effective. rsc.orgresearchgate.net For instance, L-proline can efficiently catalyze the one-pot, three-component synthesis of pyrazolo[3,4-b]quinoline derivatives under solvent-free conditions, showcasing its potential for asymmetric induction. rsc.org The mechanism of L-proline catalysis often involves the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. wikipedia.org In the context of synthesizing this compound, an L-proline catalyzed approach could potentially involve the reaction of a suitably substituted aniline with a β-dicarbonyl compound. The catalyst would facilitate the initial condensation and subsequent cyclization, with the chiral environment provided by L-proline influencing the stereochemical outcome if a chiral center were to be introduced.

While specific examples detailing the L-proline catalyzed synthesis of this compound are not prevalent in the literature, the general applicability of this methodology to quinoline synthesis suggests its feasibility. researchgate.net The reaction conditions for such a synthesis would likely be mild, and the use of L-proline as a catalyst aligns with the principles of green chemistry. nih.gov

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize environmental impact. uniroma1.itnih.gov These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. firp-ula.orgjddhs.com In the synthesis of quinolinedione derivatives, several green chemistry approaches have been explored.

One key principle is the use of safer solvents or solvent-free reaction conditions. nih.govjddhs.com For example, the synthesis of some quinolin-2(1H)-one derivatives has been achieved in a one-pot, two-step reaction starting from anilines and 2,2,6-trimethyl-4H-1,3-dioxin-4-one under solvent-free conditions, adhering to the philosophy that "the best solvent is no solvent". nih.gov Another green approach involves the use of water as a reaction medium. The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been successfully demonstrated in water without the need for any catalyst. researchgate.net

The use of catalysts, particularly biocatalysts and organocatalysts, is another cornerstone of green chemistry. nih.govfirp-ula.org These catalysts are often more environmentally friendly than traditional metal-based catalysts. As discussed in the previous section, L-proline is an excellent example of a green organocatalyst. nih.gov Furthermore, energy-efficient methods like microwave-assisted synthesis have been employed to accelerate reactions and reduce energy consumption in the preparation of quinoline derivatives. jddhs.com

The following table summarizes the application of green chemistry principles in the synthesis of quinoline and its analogues.

Green Chemistry PrincipleApplication in Quinolone SynthesisReference
Waste Prevention One-pot synthesis of quinolin-2(1H)-ones reduces intermediate isolation steps and waste generation. nih.gov
Safer Solvents/Solvent-Free Synthesis of quinolin-2(1H)-ones under solvent-free conditions. nih.gov
Safer Solvents/Solvent-Free Catalyst-free synthesis of quinazoline-2,4(1H,3H)-diones in water. researchgate.net
Catalysis Use of L-proline as a green organocatalyst for quinoline synthesis. nih.govrsc.org
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com

Synthesis of Key Intermediates for this compound

Preparation of Functionalized Anilines and Benzoic Acid Derivatives

The synthesis of this compound relies on the availability of appropriately functionalized precursors, primarily aniline and benzoic acid derivatives. The functional groups on these starting materials are crucial for the construction of the final quinolinedione ring system.

Functionalized anilines are key building blocks in many quinoline syntheses. nih.govmdpi.com Various methods exist for their preparation, often involving the reduction of corresponding nitroarenes. For the synthesis of the target molecule, an aniline with substituents that can be converted to or are compatible with the desired quinolinedione structure would be required. For instance, a divergent synthesis of functionalized quinolines has been developed from aniline and two different amino acids, highlighting a novel approach to creating a range of quinoline derivatives. nih.gov

Benzoic acid derivatives, or their activated forms, are also essential. For example, isatoic anhydride (B1165640), a derivative of anthranilic acid (2-aminobenzoic acid), is a common precursor for quinazoline-2,4-diones. mdpi.com The reaction of isatoic anhydride with amines leads to the formation of o-aminobenzamides, which can then be cyclized to form the quinazolinedione ring. mdpi.com

Precursors with Dimethoxy Substitution Patterns

The "dimethoxy" part of the target compound's name indicates the presence of two methoxy groups. The position of these groups on the quinoline ring system is critical and is determined by the substitution pattern of the starting materials. Synthesizing precursors with specific dimethoxy substitution patterns is therefore a key step.

For example, the synthesis of a 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone was achieved using trans-methyl-isoeugenol, which contains a 3,4-dimethoxyphenyl group, as a starting material. mdpi.com This demonstrates how a precursor already bearing the desired dimethoxy pattern can be incorporated into the final quinoline structure.

Similarly, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was accomplished using 6-amino-2,4-dimethoxypyrimidine as a key intermediate. nih.gov This highlights the strategy of using a pre-functionalized heterocyclic amine to introduce the dimethoxy groups. In the context of this compound, a potential precursor could be a malonic acid derivative bearing two methoxy groups at the alpha position, which would then be reacted with a suitable aniline derivative.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic method are critical factors in its practical application. For the synthesis of quinoline and quinolinedione derivatives, a variety of methods have been developed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and selectivity.

Transition metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, often exhibit high efficiency and can tolerate a broad range of functional groups. mdpi.comorganic-chemistry.org For instance, a palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline has been used to synthesize quinoline derivatives. mdpi.com Similarly, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com

Metal-free approaches, such as those promoted by triflic anhydride or iodine, also offer efficient pathways to functionalized quinolines. mdpi.comnih.gov A triflic anhydride-mediated activation of amides has been shown to produce quinolines with high productivity and regioselectivity. nih.gov

The following table provides a comparative overview of different synthetic methods for quinoline derivatives, highlighting their efficiencies.

Synthetic MethodCatalyst/PromoterKey ReactantsProductYieldReference
Povarov Cycloaddition/N-furoylationCholine chloride/ZnCl₂p-toluidine, trans-methyl-isoeugenol, benzaldehyde4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone73% (overall) mdpi.com
Amide ActivationTriflic Anhydride/Pyridine (B92270)Amides, AlkynesFunctionalized QuinolinesNot specified, "excellent productivity" nih.gov
Multicomponent ReactionAcetic AcidAromatic aldehydes, dimedone, 6-amino-2,4-dimethoxypyrimidine2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesVaries nih.gov
Cascade Double Michael AdditionKOH/TBABCurcumins, ArylidenemalonatesFunctionalized CyclohexanonesModerate to excellent beilstein-journals.org
Palladium-mediated Cross-couplingPalladium catalyst7-methoxy-2-(4- or 3-methoxyphenyl)-5-trifluoromethanesulfonate-4(1H)-quinolones5-Substituted 7-methoxy-2-(4- or 3-methoxyphenyl)-4(1H)-quinolonesGood researchgate.net

This comparative data illustrates the diversity of synthetic strategies available and provides a basis for selecting the most appropriate method based on desired yield, selectivity, and substrate scope.

Chemical Reactivity and Derivatization of 3,3 Dimethoxy 2,4 1h,3h Quinolinedione

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 3,3-dimethoxy-2,4(1H,3H)-quinolinedione core is characterized by the susceptibility of its nitrogen and carbon centers to substitution reactions. These reactions are fundamental to the synthesis of a diverse array of derivatives.

Reactivity at the Quinoline (B57606) Nitrogen Atoms (N-1)

The nitrogen atom at the N-1 position of the quinoline ring is a key site for electrophilic attack. As a secondary amine incorporated within an amide-like structure, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it readily participates in reactions with various electrophiles.

Alkylation at the N-1 position is a common derivatization strategy. In analogous quinazolinedione systems, alkylation is efficiently achieved using alkyl halides or dialkyl carbonates. mdpi.comresearchgate.net For instance, quinazoline-2,4-diones can be N-alkylated with agents like ethyl chloroacetate (B1199739) or dialkyl carbonates under basic conditions, often facilitated by microwave irradiation to enhance reaction rates and yields. mdpi.comnih.gov It is highly probable that this compound would undergo similar N-alkylation reactions, providing a straightforward route to a variety of N-substituted derivatives.

Acylation at the N-1 position is another viable transformation, leading to the formation of N-acylquinolinediones. This would typically involve the reaction of the parent compound with acyl chlorides or anhydrides in the presence of a base.

Reactivity at the Ketone Carbonyl Groups (C-2, C-4)

The carbonyl groups at the C-2 and C-4 positions are electrophilic centers and are thus susceptible to nucleophilic attack. quora.comlibretexts.org The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbonyl carbon, making it a target for electron-rich species. quora.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the addition to one or both carbonyl groups, forming tertiary alcohols after an aqueous workup. Reductions with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding diols.

The C-4 carbonyl, being part of a vinylogous amide system, may exhibit different reactivity compared to the C-2 carbonyl, which is part of an amide. In related quinolinone systems, the C-4 position is often more susceptible to nucleophilic substitution, especially when it bears a suitable leaving group like a chlorine atom. mdpi.com

Substituent Effects on Reactivity (e.g., Methoxy (B1213986) Group Influence)

The two methoxy groups at the C-3 position exert a significant influence on the reactivity of the entire molecule. Methoxy groups are generally electron-donating through resonance, which can increase the electron density of the aromatic ring, potentially affecting substitution reactions on the benzene (B151609) portion of the quinoline system.

Conversely, the inductive effect of the electronegative oxygen atoms can influence the adjacent C-2 and C-4 carbonyl groups. Density Functional Theory (DFT) studies on related quinoline derivatives have shown that substituents can significantly alter the electronic properties and chemical reactivity of the molecule by modifying the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org Electron-donating groups can increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Transformations Involving the Dimethoxy Moiety

The geminal dimethoxy group at the C-3 position is a distinguishing feature of this molecule and presents unique opportunities for chemical modification.

Ether Cleavage Reactions

The methoxy groups, being ethers, can be cleaved under acidic conditions. Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are typically used for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., I⁻ or Br⁻), leading to the formation of a hydroxyl group and a methyl halide.

In the context of dimethoxyquinolines, selective demethylation can be a valuable synthetic tool. For example, the demethylation of 2,4-dimethoxyquinolines has been achieved using reagents like trimethylsilyl (B98337) iodide (TMSI) or thiolate anions, allowing for the regioselective synthesis of hydroxyquinolones. researchgate.netrsc.org It is plausible that similar methodologies could be applied to this compound to yield the corresponding 3,3-dihydroxy derivative, which would exist in equilibrium with its tautomeric form.

The conditions for these reactions can be tailored to achieve either partial or complete demethylation, offering a pathway to novel derivatives.

Table 1: Potential Ether Cleavage Reactions

ReagentPotential ProductReaction TypeReference for Analogy
HI or HBr3,3-dihydroxy-2,4(1H,3H)-quinolinedioneAcid-catalyzed ether cleavageGeneral Organic Chemistry Principles
Trimethylsilyl iodide (TMSI)3,3-dihydroxy-2,4(1H,3H)-quinolinedioneSelective demethylation researchgate.net, rsc.org
Thiolate anion (e.g., NaSEt)Monodemethylated productNucleophilic demethylation rsc.org

Functional Group Interconversions of Methoxy Groups

Beyond cleavage, the methoxy groups could potentially be transformed into other functional groups. While direct interconversion of an ether is not common, cleavage to the diol followed by subsequent reactions opens up a wide range of possibilities. The resulting diol could be re-alkylated with different alkyl groups, acylated to form esters, or undergo other reactions typical of alcohols.

This two-step strategy of cleavage followed by derivatization of the resulting hydroxyl groups provides a versatile platform for creating a library of 3,3-disubstituted-2,4(1H,3H)-quinolinediones with varied electronic and steric properties.

Table of Compounds

Role as a Synthetic Precursor for Complex Molecules

The quinoline-2,4(1H,3H)-dione framework serves as a versatile scaffold in the synthesis of more complex molecules, including extended polycyclic systems and for the generation of molecular diversity. The functional groups present on the core, such as the lactam and ketone moieties, provide handles for further chemical modifications.

The synthesis of fused tetracyclic quinoline derivatives is of significant interest due to the prevalence of such structures in bioactive natural products and pharmaceuticals. nih.gov Various synthetic strategies have been developed to construct additional rings onto the quinoline core. These methods include one-pot domino reactions, microwave-assisted synthesis, and photocatalytic reactions. nih.gov For example, the intramolecular cyclization of appropriately substituted quinolinediones can lead to the formation of fused systems like isoindolo[2,1-a]quinoline-5,11-diones. nih.gov

While direct applications of this compound in the synthesis of such complex polycycles are not prominently reported, its structure suggests potential utility. The C3-geminal dimethoxy groups could be envisioned as a protected ketone, which, upon hydrolysis, could reveal a reactive carbonyl group for subsequent cyclization reactions.

Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. The quinoline scaffold is a valuable starting point for such endeavors due to the multiple positions available for functionalization. rsc.orgnih.gov Multicomponent reactions (MCRs) are particularly powerful in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

The quinoline-2,4(1H,3H)-dione moiety has been utilized as a scaffold to generate libraries of compounds with potential biological activities. nih.gov For example, functionalization at various positions of the quinoline ring has led to the development of potent and selective ligands for cannabinoid receptors. nih.gov The synthesis of quinoline-1,2,3-triazole-aniline hybrids has also been explored for potential therapeutic applications. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of a molecule. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J). For 3,3-dimethoxy-2,4(1H,3H)-quinolinedione, one would expect to see signals corresponding to the aromatic protons on the quinoline (B57606) ring, the N-H proton, and a characteristic singlet for the two equivalent methoxy (B1213986) groups.

¹³C NMR: This analysis would reveal the number of unique carbon atoms. Expected signals would include those for the carbonyl carbons (C2 and C4), the quaternary carbon at the C3 position, the methoxy carbons, and the carbons of the aromatic ring.

Without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amide group.

C=O stretching of the two carbonyl groups in the dione (B5365651) system.

C-O stretching of the methoxy groups.

C-H stretching and C=C bending vibrations of the aromatic ring.

A data table of specific absorption frequencies (cm⁻¹) cannot be created without the actual spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation peaks would offer clues about the molecule's structure, such as the loss of methoxy groups or other fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores (light-absorbing groups). The quinolinedione core constitutes a chromophore, and its UV-Vis spectrum would display specific absorption maxima (λ_max) that are characteristic of its electronic structure.

Analysis of Tautomeric Forms and Equilibrium

The 2,4(1H,3H)-quinolinedione scaffold can potentially exist in different tautomeric forms, including the diketo form and various enol forms (e.g., 2-hydroxy-4-methoxy-quinolinone or 4-hydroxy-2-methoxy-quinolinone). Spectroscopic techniques, particularly NMR, in different solvents could be used to investigate the presence and equilibrium of these tautomers. Theoretical calculations are also often employed to determine the relative stability of different tautomeric structures. nih.gov However, specific studies on the tautomerism of this compound have not been found.

Experimental Evidence for Tautomerism

The tautomerism of quinolinedione systems can be complex, often involving keto-enol and amide-iminol (lactam-lactim) equilibria. However, in the case of this compound, the presence of two methoxy groups on the C3 carbon entirely precludes the possibility of forming an enol at this position, as there is no available proton for tautomerization.

The remaining potential for tautomerism lies in the lactam-lactim equilibrium, where a proton could shift from the nitrogen at position 1 (N1) to the oxygen of the carbonyl groups at C2 or C4, forming the corresponding iminol (lactim) tautomers. Experimental studies on analogous 3-substituted quinolin-4(1H)-ones provide strong evidence for the predominance of the lactam (or keto) form in solution. nuph.edu.ua

A key technique for this determination is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The chemical shift of the carbon atom in a carbonyl group (C=O) is significantly different from that of an enolic carbon (C-OH). Carbonyl carbons are heavily deshielded and appear at a high chemical shift (typically >170 ppm), whereas enolic carbons are more shielded. nuph.edu.uaresearchgate.net Studies on a series of 3-substituted 2-methyl-quinolin-4(1H)-ones consistently show a ¹³C NMR signal for the C4 carbon in a range that confirms its carbonyl character. nuph.edu.ua This indicates that the 4-oxo form is the stable and dominant tautomer in solution. nuph.edu.uaresearchgate.net

Based on this analogous evidence, this compound is expected to exist overwhelmingly in its dione (lactam) form.

Table 1: Experimental ¹³C NMR Data for the C4 Carbon in Analogous 3-Substituted 2-Methyl-quinolin-4(1H)-ones, Indicating Predominance of the 4-Oxo Tautomer in DMSO-d₆ Solution. nuph.edu.uaresearchgate.net
Substituent at C3Experimental C4 Chemical Shift (δ, ppm)Conclusion
-H177.3Consistent with C=O (4-Oxo form)
-CH₃177.2Consistent with C=O (4-Oxo form)
-Br173.1Consistent with C=O (4-Oxo form)
-NO₂175.7Consistent with C=O (4-Oxo form)

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents can significantly influence tautomeric equilibria. Generally, electron-withdrawing groups (EWGs) stabilize the enol tautomer by increasing the acidity of the proton and extending conjugation, while electron-donating groups (EDGs) often favor the keto form. nih.gov

This effect has been demonstrated in related heterocyclic systems. For instance, in a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium between amide and enol forms was shown to be precisely controlled by substituents on the benzoyl ring. The content of the amide tautomer ranged from 74% with a strong electron-donating group (-NMe₂) to 38% with a strong electron-accepting group (-NO₂). nih.gov

Table 2: Influence of Phenyl Ring Substituent on the Amide (A) Tautomer Content for 1-Benzamidoisoquinoline Derivatives in CDCl₃. nih.gov
SubstituentHammett Constant (σ)Amide Tautomer Content (%)
p-NMe₂-0.8374
p-OMe-0.2763
p-Me-0.1758
H0.0055
p-Cl0.2350
p-NO₂0.7838

For this compound, the primary influence of the gem-dimethoxy groups is structural rather than electronic; they physically block enolization at the C3 position. While the methoxy groups have electronic properties (inductive withdrawal and resonance donation), their effect on the lactam-lactim equilibrium at C2 and C4 is considered secondary to the inherent stability of the dione form. Any substituents on the fused benzene (B151609) ring would be expected to exert a more direct electronic influence on this equilibrium, following established chemical principles. researchgate.net

Conformational Analysis and Molecular Geometry

While a specific crystal structure for this compound is not available in the public record, its molecular geometry can be accurately predicted based on crystallographic data from closely related quinolinone derivatives and through computational methods like Density Functional Theory (DFT). scielo.brnih.govarabjchem.org

The core structure is a bicyclic system comprising a planar benzene ring fused to a nearly planar dihydropyridinone ring. scielo.br The geometry around the sp² hybridized atoms of the quinolinedione core dictates this planarity. The C3 atom, being sp³ hybridized, represents a deviation from this plane. The two methoxy groups attached to C3 will arrange themselves to minimize steric repulsion, likely adopting a staggered conformation relative to the adjacent carbonyl groups.

Structural data from analogous compounds, such as substituted 4(1H)-quinolinones, provide reliable estimates for bond lengths and angles within the quinolinedione framework. scielo.br DFT calculations performed on various quinoline derivatives further corroborate these geometric parameters, showing good agreement with experimental values. scirp.orgscirp.org

Table 3: Selected Experimental Bond Lengths and Angles from a Representative Analogous Compound, (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, as Determined by Single Crystal X-ray Diffraction. scielo.br
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
C4=O41.222N1-C2-C3114.7
N1-C21.401C2-C3-C4111.4
C3-C41.528N1-C8a-C4a120.3
C4-C4a1.467C3-C4-C4a118.0
C4a-C8a1.393O4-C4-C4a121.2
N1-C8a1.400C5-C4a-C8a118.8

Theoretical and Computational Studies of 3,3 Dimethoxy 2,4 1h,3h Quinolinedione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecular systems. nih.govscispace.com For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netresearchgate.net The electronic properties are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govnih.gov This information is vital for predicting how the molecule will interact with other chemical species. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. nih.govrsc.org

Table 1: Calculated Reactivity Descriptors for a Quinolinedione Derivative using DFT.
ParameterDefinitionCalculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.25
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-2.19
Energy Gap (ΔE)ELUMO - EHOMO4.06 researchgate.net
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO2.19
Global Hardness (η)(I - A) / 22.03
Electronegativity (χ)(I + A) / 24.22 nih.gov
Electrophilicity Index (ω)χ2 / (2η)4.38 nih.gov

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or extensive conformational searches. Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less precise, alternative. nih.gov These methods are particularly useful for initial conformational analysis of flexible molecules like quinoline alkaloids. nih.gov By simplifying some of the complex calculations in quantum mechanics, semi-empirical methods can rapidly explore a wide range of possible molecular arrangements (conformers) to identify low-energy structures. These stable conformers can then be subjected to more rigorous DFT calculations for refinement. For quinoline derivatives, these methods have been used in combination with molecular dynamics to model molecular properties. nih.gov

Computational methods are widely used to predict spectroscopic properties, which is invaluable for structure elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically within the DFT framework, is the standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Theoretical ¹H and ¹³C NMR spectra are calculated and often show a strong correlation with experimental data, aiding in the correct assignment of signals. tsijournals.commdpi.com Discrepancies between calculated and experimental shifts can sometimes prompt a reassignment of the observed signals. mdpi.com The accuracy of these predictions depends on the level of theory and basis set used, with methods like B3LYP providing reliable results for many organic molecules. idc-online.comnih.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Polychloroquinoline Derivative. nih.gov
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) - MSCS MethodDifference (ppm)
C-2147.2147.4-0.2
C-3125.1125.7-0.6
C-4143.5143.2+0.3
C-5129.3128.9+0.4
C-6130.8130.6+0.2
C-7127.9127.90.0
C-8135.2135.0+0.2

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational space and dynamic behavior of molecules over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD provides insights into the flexibility, stability, and interactions of compounds like 3,3-dimethoxy-2,4(1H,3H)-quinolinedione in a simulated environment, such as in an aqueous solution. researchgate.netbiorxiv.org These simulations are crucial for understanding how a molecule might change its shape to bind to a biological target. researchgate.net For quinoline derivatives, MD simulations have been used to investigate their dynamic properties, conformational changes upon ligand binding, and the stability of ligand-protein complexes, often over timescales of nanoseconds. nih.govnih.gov

In Silico Mechanistic Pathway Analysis of Reactions

Computational tools can be employed for the in silico analysis of reaction mechanisms, providing detailed insights that are often difficult to obtain through experimental means alone. researchgate.netfrontiersin.org For the synthesis of quinoline and quinolinedione scaffolds, theoretical calculations can map out the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies for each step, chemists can predict the most likely reaction mechanism and understand the factors that control the reaction's outcome. For example, the mechanism of the Claisen condensation, a reaction used to form quinoline structures, has been studied computationally to elucidate the roles of intermediates and enol forms.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule. nih.gov For quinolinedione derivatives, docking studies have been performed to investigate their interactions with various biological targets, including enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and various kinases. mdpi.comnih.govmdpi.com These studies help to rationalize the observed biological activity and guide the design of new, more potent compounds by identifying key interactions such as hydrogen bonds and hydrophobic contacts within the binding site. nih.govresearchgate.net

Table 3: Molecular Docking Results for a Quinolinedione Derivative against the Main Protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
2,4-dimethoxy-THPQ 4a-8.7THR26, HIS41, CYS44, MET49, ASN142Hydrogen Bond, Hydrophobic
2,4-dimethoxy-THPQ 4b-8.9HIS41, MET49, GLY143, CYS145, HIS164Hydrogen Bond, Pi-Alkyl
2,4-dimethoxy-THPQ 4c-8.8THR25, LEU27, HIS41, CYS145, HIS163Hydrogen Bond, Pi-Sigma
2,4-dimethoxy-THPQ 4d-9.2THR25, HIS41, CYS145, HIS164, GLU166Hydrogen Bond, Halogen Bond

Binding Affinity Predictions

No data available in the searched literature.

Identification of Key Interaction Sites

No data available in the searched literature.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

No data available in the searched literature.

Mechanistic Biological Investigations of 3,3 Dimethoxy 2,4 1h,3h Quinolinedione and Its Derivatives

Receptor Binding and Antagonist Activity

P2Y12 Receptor Antagonism

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) found on the surface of platelets, is a crucial mediator of platelet activation and aggregation. nih.gov Antagonists of this receptor are vital in the prevention and treatment of thromboembolic diseases like myocardial infarction and stroke. nih.govnih.gov While irreversible antagonists such as clopidogrel (B1663587) have been successful, there is a continued search for reversible inhibitors to potentially improve safety profiles. nih.gov The development of reversible P2Y12 receptor antagonists has been a significant focus in medicinal chemistry, with the recent elucidation of the receptor's crystal structure expected to facilitate the design of novel therapeutic agents. nih.govnih.gov Research into quinoline (B57606) and quinolone derivatives has explored their potential as antagonists for various receptors, although specific data on 3,3-dimethoxy-2,4(1H,3H)-quinolinedione's direct antagonism of the P2Y12 receptor is not extensively detailed in the provided results. However, the broader class of quinoline derivatives has been investigated for activity at related purinergic receptors. nih.govuea.ac.uk

5-HT2 Receptor Antagonism

The 5-HT2 family of serotonin (B10506) receptors, particularly the 5-HT2A receptor, is a key target for antipsychotic medications. nih.gov Blockade of this receptor is a fundamental characteristic of numerous drugs used to treat conditions like schizophrenia and bipolar disorder. nih.gov Several quinoline and quinolone derivatives have been identified as potent antagonists of serotonin receptors. For instance, piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have demonstrated high binding affinities for the 5-HT6 receptor. nih.gov One such derivative, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibited a high binding affinity with an IC50 of 8 nM for the 5-HT6 receptor and good selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov While the quinazoline (B50416) derivative ketanserin (B1673593) is a widely used tool for studying 5-HT2A receptor function, it also displays affinity for other receptors. nih.gov The development of more selective 5-HT2A receptor antagonists from various chemical scaffolds, including quinoline-based structures, remains an active area of research. nih.gov

α4 Integrin Antagonism

Integrins are cell adhesion receptors that play a crucial role in leukocyte trafficking and inflammation. nih.gov The α4β1 integrin, in particular, is a target for therapies aimed at reducing the migration of lymphocytes into tissues. nih.gov Small-molecule antagonists of α4 integrins have been developed as an alternative to antibody-based therapies. nih.govnih.gov These antagonists, such as the N-acylphenylalanine derivative firategrast, work by interfering with the interaction between the integrin and its ligands, like VCAM-1. nih.gov An orally available dual antagonist of α4β1 and α4β7 integrins, carotegrast-methyl, has been launched for the treatment of ulcerative colitis. nih.gov While specific investigations into this compound as an α4 integrin antagonist are not detailed, the broader strategy of targeting this integrin with small molecules is well-established in therapeutic development. nih.govnih.gov

Interactions with Nucleic Acids and Cellular Components

DNA Interaction and Synthesis Impairment

Several quinoline and quinolone derivatives have been shown to exert their biological effects through direct interaction with DNA and the impairment of DNA synthesis. nih.govnih.gov The presence of a quinone group in a compound's structure can lead to the production of DNA strand breaks through a mechanism involving free radicals and active oxygen species. nih.gov This DNA-damaging capability is often correlated with the cytotoxic activity of these agents. nih.gov Some quinoline derivatives can intercalate with the DNA molecule during the S phase of the cell cycle, leading to programmed cell death. nih.gov For example, a quinoline-appended chalcone (B49325) derivative was found to induce concentration-dependent DNA cleavage. nih.gov Furthermore, certain quinolinone derivatives act as inhibitors of DNA topoisomerases, enzymes that are critical for resolving DNA topological constraints during replication and transcription. nih.gov The inhibition of these enzymes can halt DNA replication and lead to cell death. nih.gov Additionally, some quinoline compounds have been found to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic control of gene expression. mdpi.com

Derivative ClassMechanism of DNA InteractionConsequence
Quinone-containing compoundsProduction of free radicals and active oxygen speciesDNA strand breaks, cytotoxicity nih.gov
Quinolone derivativesIntercalation into DNA helixS-phase apoptosis nih.gov
Quinoline-appended chalconeHydrogen bonding with deoxyribose sugarDNA cleavage nih.gov
Quinolone derivativesInhibition of DNA topoisomerases (e.g., DNA gyrase)Arrest of DNA replication nih.gov
Quinoline compoundsInhibition and degradation of DNA methyltransferases (DNMTs)Demethylation, gene expression changes mdpi.com

Disruption of Cell Migration and Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. nih.govnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. johnshopkins.eduyoutube.com Derivatives of quinoline and quinolinone have demonstrated significant anti-angiogenic properties. nih.govnih.gov These compounds can suppress the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs), which are crucial steps in the angiogenic process. nih.gov Some quindoline (B1213401) derivatives have been found to interact with and stabilize G-quadruplex structures in the promoter region of the vascular endothelial growth factor (VEGF) gene, thereby suppressing its transcription and expression. nih.gov VEGF is a potent angiogenic growth factor, and its inhibition is a major target for anti-angiogenic drugs. nih.govnih.gov Other quinolinone derivatives have been shown to directly bind to the VEGF receptor 2 (VEGFR2), blocking downstream signaling pathways that are essential for angiogenesis. nih.gov In vivo studies, such as the chick embryo chorioallantoic membrane (CAM) assay, have confirmed the anti-angiogenic activity of these compounds, showing a marked decline in the formation of new microvessels. nih.govnih.gov

Compound TypeMechanism of ActionExperimental ModelOutcome
Quindoline derivativesStabilization of VEGF G-quadruplexChick embryo chorioallantoic membrane (CAM) assaySuppression of VEGF transcription and expression, inhibition of angiogenesis nih.gov
Quinolinone derivativesInhibition of VEGF-induced HUVEC proliferation, migration, and invasionHuman Umbilical Vein Endothelial Cells (HUVECs)Potent inhibitory effects on tube formation nih.gov
Quinolinone derivatives (Compounds 4 and 5)Direct binding to VEGFR2, inhibition of downstream signalingHUVECs, CAM assayInhibition of angiogenesis, induction of G2/M phase arrest nih.gov
Cannabinoid quinone (HU-331)Induction of apoptosis in vascular endothelial cellsRat aortic ring assay, tumor xenografts in nude miceStrong anti-angiogenic activity nih.gov

Modulation of Nuclear Receptor Responsiveness and Cell Cycle Arrest

Nuclear receptors are a family of ligand-inducible transcription factors that regulate a wide array of biological processes, including cell proliferation, differentiation, and metabolism. nih.govnih.gov Modulators of nuclear receptors, both agonists and antagonists, are important therapeutic agents. nih.gov The interaction of small molecules with nuclear receptors can lead to conformational changes in the receptor, which in turn affects its transcriptional activity. nih.gov

Quinolone and quinoline derivatives have been shown to induce cell cycle arrest at various phases, which is a key mechanism for their anti-proliferative effects. nih.govosti.govnih.govexlibrisgroup.com The cell cycle is a tightly regulated process, and its disruption can lead to either differentiation or senescence. nih.govresearchgate.netmit.edu For instance, certain pyranoquinoline derivatives have been found to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. osti.gov Similarly, some quinolinone derivatives cause a substantial G2/M phase arrest in endothelial cells. nih.gov Other quinoline derivatives have been observed to cause cell cycle arrest in the G1 or S phase. nih.govmdpi.com This arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. nih.govexlibrisgroup.com The retinoblastoma protein (Rb) is a critical target of CDKs, and its phosphorylation state plays a central role in the decision to proliferate or enter a state of quiescence. mit.edu

Derivative ClassEffect on Cell CycleCell Line(s)
Pyranoquinoline derivativesG2/M phase arrestMCF-7, HCT-116, HepG-2, A549 osti.gov
Quinolinone derivativesG2/M phase arrestHuman Umbilical Vein Endothelial Cells (HUVECs) nih.gov
Quinolone and quinoline derivativesS phase or G2 phase arrestHeLa, K-562, MCF-7 nih.gov
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivativesG1 and G2 phase arrest (Compound 10), G1 phase arrest (Compound 13)A549 mdpi.com
Benzimidazole-based 1,3,4-oxadiazole derivativesG1 and S phase arrestMDA-MB-231 mdpi.com

Mechanistic Insights into Other Biological Effects (e.g., Antioxidant Mechanisms):The antioxidant properties and the underlying molecular mechanisms of this compound have not been a subject of specific investigation in the reviewed literature.

Due to the absence of specific data for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that is strictly focused on this compound as requested. Constructing such an article would require speculation and extrapolation from potentially unrelated compounds, which would compromise the scientific integrity of the content. Further empirical research is needed to elucidate the specific biological activities and mechanisms of this compound.

Future Research Directions and Academic Potential

Exploration of Novel Synthetic Methodologies

The primary and most immediate research direction would be the development of a reliable and efficient synthesis for 3,3-dimethoxy-2,4(1H,3H)-quinolinedione. Initial retrosynthetic analysis suggests that the construction of the quaternary carbon at the C3 position would be a key challenge. Potential synthetic strategies could involve:

Oxidation of 3-methoxy-2,4(1H,3H)-quinolinedione derivatives: Investigating various oxidation and subsequent methoxylation conditions.

Cyclization of suitably substituted precursors: Designing and synthesizing acyclic precursors that already contain the gem-dimethoxy functionality and then performing a ring-closing reaction to form the quinolinedione core.

Photochemical or electrochemical methods: Exploring unconventional reaction pathways to install the dimethoxy group.

Successful synthesis would be a significant achievement and would open the door to all further studies.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

Once a synthetic route is established, the design and synthesis of a library of derivatives would be a logical next step. Modifications could be made at various positions of the quinolinedione ring to modulate the compound's electronic properties, solubility, and steric profile.

Position for SubstitutionPotential SubstituentsDesired Outcome
N1-positionAlkyl chains, aryl groups, heterocyclic moietiesModulate lipophilicity and potential for hydrogen bonding
Aromatic Ring (C5-C8)Electron-donating or electron-withdrawing groupsTune electronic properties and potential for biological interactions

These derivatives would be crucial for establishing structure-activity relationships (SAR) in subsequent biological and material science studies.

In-depth Computational Studies for Predictive Modeling

In parallel with synthetic efforts, computational studies would provide valuable insights into the properties of this compound. Density functional theory (DFT) calculations could be employed to predict:

Molecular geometry and electronic structure: Understanding the bond lengths, angles, and charge distribution.

Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reactivity descriptors: Identifying the most likely sites for electrophilic and nucleophilic attack, guiding the design of derivatives.

Potential energy surface: Exploring the conformational landscape and rotational barriers associated with the methoxy (B1213986) groups.

These computational models would be invaluable for predicting the behavior of the molecule and for designing experiments.

Elucidation of Broader Mechanistic Pathways in Biological Systems

Should initial screening reveal any biological activity, a significant area of research would be to elucidate the underlying mechanism of action. This would involve a multidisciplinary approach, including:

Target identification studies: Using techniques such as affinity chromatography or proteomics to identify the cellular binding partners.

Enzyme inhibition assays: If the compound shows activity against a particular disease, its effect on key enzymes in that pathway would be investigated.

Cellular imaging: Employing fluorescently labeled derivatives to visualize the compound's subcellular localization.

Understanding how this compound interacts with biological systems at a molecular level would be critical for its potential development as a therapeutic agent.

Application as Probes for Biological Target Identification

The unique structure of this compound could be leveraged to develop chemical probes for identifying and studying biological targets. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives could be synthesized to:

Visualize specific cellular components.

Isolate and identify binding proteins.

Map out interaction networks within the cell.

The development of such probes would be a valuable contribution to chemical biology.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the effects of this compound, its biological activity could be analyzed using a systems biology approach. This would involve integrating data from various "omics" platforms:

Genomics: To see if the compound induces changes in gene expression.

Proteomics: To analyze changes in protein levels and post-translational modifications.

Metabolomics: To study the impact on cellular metabolism.

By combining these datasets, researchers could construct comprehensive models of the compound's cellular effects, potentially revealing novel therapeutic applications and off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.